24-Hydroxy Cabotegravir-d3

LC-MS/MS bioanalysis stable isotope dilution metabolite quantification

24-Hydroxy Cabotegravir-d3 (TRC-H888517) is a stable isotope-labelled metabolite reference standard belonging to the cabotegravir class of HIV-1 integrase strand transfer inhibitors (INSTIs). It is the trideuterated analogue of 24-Hydroxy Cabotegravir, a hydroxylated oxidative metabolite of the long-acting antiretroviral agent cabotegravir.

Molecular Formula C19H17F2N3O6
Molecular Weight 424.4 g/mol
Cat. No. B12424008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Hydroxy Cabotegravir-d3
Molecular FormulaC19H17F2N3O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O
InChIInChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3
InChIKeyCLWFOULZANATAV-HYCLGAAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24-Hydroxy Cabotegravir-d3 – Deuterated Metabolite Reference Standard for HIV Integrase Inhibitor Bioanalysis


24-Hydroxy Cabotegravir-d3 (TRC-H888517) is a stable isotope-labelled metabolite reference standard belonging to the cabotegravir class of HIV-1 integrase strand transfer inhibitors (INSTIs). It is the trideuterated analogue of 24-Hydroxy Cabotegravir, a hydroxylated oxidative metabolite of the long-acting antiretroviral agent cabotegravir [1]. The compound incorporates three deuterium atoms at the 6-methyl position (molecular formula C₁₉D₃H₁₄F₂N₃O₆, molecular weight 424.37 g/mol) and is supplied as a neat certified reference material by Toronto Research Chemicals (TRC) under the LGC portfolio . Its primary utility is as a stable isotope-labelled internal standard (SIL-IS) for the accurate quantification of 24-Hydroxy Cabotegravir in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise correction for matrix effects, ion suppression, and extraction variability [2].

Why Unlabelled 24-Hydroxy Cabotegravir or Parent Deuterated Standards Cannot Substitute for 24-Hydroxy Cabotegravir-d3 in Quantitative Metabolite Bioanalysis


The non-deuterated 24-Hydroxy Cabotegravir (TRC-H888515, MW 421.35) shares the identical chromatographic retention time and ionization efficiency as the endogenous metabolite, making it indistinguishable from the analyte in LC-MS/MS selected reaction monitoring (SRM) channels—it therefore cannot function as an internal standard . Parent-drug deuterated standards such as Cabotegravir-d5 (MW 410.39, 5 Da shift on parent) or Cabotegravir-d3 (MW 408.38, 3 Da shift on parent) differ fundamentally in chemical structure from the hydroxylated metabolite and may exhibit divergent extraction recovery, chromatographic behaviour, and ionisation response, violating the fundamental SIL-IS principle that the internal standard must be chemically identical to the analyte except for isotopic substitution [1]. Furthermore, the major circulating metabolite of cabotegravir is the glucuronide conjugate M1 (Cabotegravir O-glucuronide, MW 581.54), which is structurally distinct from the hydroxylated metabolite and requires its own dedicated deuterated internal standard; cross-use would produce inaccurate quantification [2]. Only 24-Hydroxy Cabotegravir-d3 matches the exact chemical structure, retention time, extraction behaviour, and ionisation efficiency of the target analyte while providing a ≥3 Da mass shift for unambiguous mass spectrometric resolution [1].

Product-Specific Quantitative Evidence for 24-Hydroxy Cabotegravir-d3 Relative to Closest Comparators


Mass Spectrometric Resolution: +3.02 Da Mass Shift Enables Baseline Separation from Unlabelled 24-Hydroxy Cabotegravir

24-Hydroxy Cabotegravir-d3 delivers a monoisotopic mass increase of +3.02 Da relative to the unlabelled 24-Hydroxy Cabotegravir (MW 421.35 vs. 424.37) . This ≥3 Da mass shift exceeds the commonly recommended minimum of 3 Da for deuterated internal standards to avoid isotopic peak overlap between the analyte and internal standard in SRM channels, a risk particularly acute for d₂-labelled compounds where the analyte's [M+2] natural abundance isotopologue can contribute up to 2–5% cross-signal [1]. The non-deuterated 24-Hydroxy Cabotegravir (TRC-H888515) provides zero mass separation and is therefore unsuitable as an internal standard in LC-MS/MS methods targeting the hydroxylated metabolite .

LC-MS/MS bioanalysis stable isotope dilution metabolite quantification pharmacokinetics

Isotopic Enrichment: >98% Deuterium Incorporation Confirmed by Chromatographic Purification

24-Hydroxy Cabotegravir-d3 is purified using chromatographic techniques (HPLC) to achieve >98% isotopic purity, as specified by vendor quality control data . This level of enrichment meets the ≥98% isotopic purity threshold widely adopted as the minimum requirement for SIL-IS in quantitative bioanalytical methods intended for regulatory submission (FDA, EMA) [1]. In contrast, alternative deuterated cabotegravir metabolite reference standards such as 13-Hydroxy Cabotegravir-d3 or 10-Hydroxy Cabotegravir-d3 represent different positional hydroxylation isomers of cabotegravir and cannot be used to quantify the 24-hydroxy metabolite specifically . The unlabelled 24-Hydroxy Cabotegravir, while sharing identical chemical structure, has zero isotopic enrichment (0% deuterium) and provides no mass spectrometric differentiation .

isotopic purity reference standard quality LC-MS/MS method validation regulatory bioanalysis

Positional Specificity: 24-Hydroxy Regioisomer Targets a Distinct Oxidative Metabolite Distinct from Glucuronide M1

Cabotegravir undergoes two principal metabolic pathways: (i) direct O-glucuronidation at the 6-hydroxy position by UGT1A1 (67%) and UGT1A9 (33%) to form the M1 glucuronide conjugate (MW 581.54), which constitutes 75% of urinary radioactivity (20% of total oral dose), and (ii) oxidative hydroxylation at various positions including the 24-position to yield hydroxylated metabolites [1]. The M1 glucuronide is the predominant metabolite excreted in urine but was surprisingly not detected in systemic circulation in some studies [2]. 24-Hydroxy Cabotegravir-d3 specifically targets the hydroxylated oxidative metabolite fraction, which is structurally and analytically distinct from the glucuronide conjugate M1—the two species differ in molecular weight by approximately 157 Da, require distinct chromatographic conditions, and exhibit different MS/MS fragmentation patterns [3]. This positional specificity makes 24-Hydroxy Cabotegravir-d3 uniquely suited for quantifying the oxidative metabolic pathway, whereas Cabotegravir O-glucuronide M1 (CAS 2170827-75-3) serves a different analytical purpose targeting the conjugation pathway [3].

drug metabolism regioselective hydroxylation metabolite identification cabotegravir biotransformation

Dual-Analyte Capability: Simultaneous Metabolite Structural Confirmation and Quantitative Internal Standard Function

Unlike parent-drug deuterated standards such as Cabotegravir-d5 (MW 410.39, used for cabotegravir parent quantification) or Cabotegravir-d3 (MW 408.38, used for cabotegravir parent quantification), 24-Hydroxy Cabotegravir-d3 serves a dual purpose: (i) it provides structural confirmation of the 24-hydroxy metabolite identity through co-elution and identical MS/MS fragmentation, and (ii) it functions as a quantitative internal standard for the same metabolite in biological samples [1]. Cabotegravir-d5, with its 5-deuterium substitution on the parent scaffold, differs in retention time (typically ΔRT 0.02–0.05 min), extraction recovery, and ionisation efficiency from the hydroxylated metabolite, which can introduce systematic bias in metabolite quantification [2]. Regulatory bioanalytical guidelines (EMA, ICH M10) explicitly recommend that the internal standard be as structurally similar to the analyte as possible, ideally an isotopically labelled analogue of the same molecular entity [3]. 24-Hydroxy Cabotegravir-d3 satisfies this requirement for the hydroxylated metabolite, whereas parent drug deuterated standards do not.

metabolite identification quantitative bioanalysis structural confirmation LC-MS/MS method development

Certified Reference Material Grade: TRC Neat Format with Full Certificate of Analysis Enabling Regulatory Submission

24-Hydroxy Cabotegravir-d3 is supplied as a neat certified reference material by Toronto Research Chemicals (TRC) under the LGC quality system, accompanied by a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and isotopic enrichment . This contrasts with generic, non-certified metabolite standards that may lack full characterization data or regulatory-grade documentation. The compound is listed within the TRC stable isotope-labelled product portfolio alongside structurally related positional isomers (10-Hydroxy, 13-Hydroxy, 26-Hydroxy cabotegravir-d3 variants, all classified as custom synthesis products requiring quote requests) . This level of characterization and documentation supports Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, and pharmacopeial monograph development, where traceability to a certified reference standard is mandatory . Unlabelled 24-Hydroxy Cabotegravir (TRC-H888515) is also available in the same TRC portfolio but as an unlabelled (Neat) product, not as a Stable Isotope Labelled reference material .

certified reference material GMP/GLP compliance ANDA submission pharmacopeial traceability

Optimal Application Scenarios for 24-Hydroxy Cabotegravir-d3 Based on Product-Specific Differentiation Evidence


Regulatory-Compliant LC-MS/MS Quantification of 24-Hydroxy Cabotegravir Metabolite in Human Plasma for Pharmacokinetic Studies

In GLP-compliant or clinical pharmacokinetic studies requiring quantification of the hydroxylated cabotegravir metabolite in plasma, urine, or tissue homogenates, 24-Hydroxy Cabotegravir-d3 serves as the matched SIL-IS. Its +3.02 Da mass shift provides baseline-resolved SRM detection free of isotopic cross-talk from the endogenous analyte, while its structural identity to the target metabolite ensures consistent extraction recovery and ionisation efficiency across batches [1]. The >98% isotopic purity, confirmed by HPLC and documented in the TRC Certificate of Analysis, satisfies EMA and ICH M10 requirements for internal standard qualification in regulated bioanalysis [2]. This scenario is directly supported by the mass shift evidence (Evidence Item 1) and isotopic purity evidence (Evidence Item 2) from Section 3.

Metabolite Pathway-Resolved ADME Profiling: Discriminating Phase I Hydroxylation from Phase II Glucuronidation

For drug metabolism and disposition studies aiming to separately quantify the oxidative (Phase I) and conjugative (Phase II) metabolic pathways of cabotegravir, 24-Hydroxy Cabotegravir-d3 enables specific quantification of the hydroxylated metabolite fraction without interference from the predominant glucuronide conjugate M1 [1]. The ~157 Da mass difference between the hydroxylated metabolite (MW 424.37) and the M1 glucuronide (MW 581.54) allows chromatographic separation and independent MRM transitions for each species when each is paired with its respective deuterated internal standard. This pathway-resolved approach provides mechanistic insight into the relative contributions of UGT-mediated conjugation versus CYP/oxidative metabolism, which is relevant for understanding inter-individual pharmacokinetic variability associated with UGT1A1 polymorphisms [2].

Certified Reference Standard for Pharmaceutical Impurity Profiling and ANDA/DMF Documentation

24-Hydroxy Cabotegravir-d3, as a TRC-certified neat reference material with full CoA documentation, supports pharmaceutical quality control workflows including impurity profiling, analytical method validation (AMV), and regulatory dossier compilation for ANDA or DMF submissions [1]. The compound's well-characterised identity, purity, and isotopic enrichment data provide the traceability required by regulatory agencies. Its availability alongside the full panel of hydroxylated cabotegravir positional isomers (10-OH, 13-OH, 26-OH, both unlabelled and deuterated) within the same TRC/LGC portfolio enables comprehensive impurity method development with consistent supplier documentation standards [2].

Long-Acting Injectable Formulation Metabolite Monitoring in Preclinical Species

Given that cabotegravir is formulated as a long-acting injectable nanosuspension with an elimination half-life of 5.6–11.5 weeks following intramuscular administration, accurate quantification of metabolites over extended sampling periods requires internal standards with proven long-term stability [1]. 24-Hydroxy Cabotegravir-d3, supplied as a neat solid with documented storage conditions, provides a stable reference point for metabolite quantification in preclinical species (mouse, rat, monkey) where the primary metabolite profile has been shown to match that in humans [2]. The dual functionality of structural confirmation and quantification reduces the number of reference standards required per analytical batch, streamlining workflow in multi-species pharmacokinetic studies.

Quote Request

Request a Quote for 24-Hydroxy Cabotegravir-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.